![molecular formula C7H14F3NO2 B2514737 1,1,1-Trifluoro-3-[(3-methoxypropyl)amino]-2-propanol CAS No. 477858-39-2](/img/structure/B2514737.png)
1,1,1-Trifluoro-3-[(3-methoxypropyl)amino]-2-propanol
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Description
1,1,1-Trifluoro-3-[(3-methoxypropyl)amino]-2-propanol is an organofluorine compound . It is used as a general chemical reagent .
Molecular Structure Analysis
The molecular formula of 1,1,1-Trifluoro-3-[(3-methoxypropyl)amino]-2-propanol is C7H14F3NO2 . The structure contains a total of 27 bonds, including 13 non-H bonds, 6 rotatable bonds, 1 secondary amine (aliphatic), 2 hydroxyl groups, 2 secondary alcohols, and 1 ether .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
1,1,1-Trifluoro-3-[(3-methoxypropyl)amino]-2-propanol serves as a versatile building block in organic synthesis. Researchers use it to create novel compounds with specific properties. In medicinal chemistry, it plays a crucial role in designing pharmaceuticals, especially those targeting receptors or enzymes. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable for drug development .
Fluorinated Solvents and Reaction Media
Due to its fluoroalcohol nature, this compound acts as an excellent solvent for various reactions. It dissolves both polar and nonpolar compounds, making it useful in synthetic chemistry. Researchers often employ it in organometallic reactions, asymmetric synthesis, and transition-metal-catalyzed processes. Its low boiling point (81-82 °C) allows for mild reaction conditions .
Vibrational Spectroscopy Studies
Scientists investigate the vibrational spectra of 1,1,1-trifluoro-2-propanol and its deuterated derivatives. By analyzing the OH and OD groups, they gain insights into molecular interactions, hydrogen bonding, and conformational changes. Such studies contribute to our understanding of molecular dynamics and intermolecular forces .
Trifluoroethyl Group Introduction
Researchers utilize this compound to introduce trifluoroethyl groups into various substrates. For instance:
- Cross-coupling reactions with aryl and heteroaryl boronic acid esters allow the convenient incorporation of trifluoroethyl moieties into diverse aromatic and heteroaromatic compounds .
- Synthesis of β-alkyl- or dialkylamino-substituted enones bearing a CF3 group involves 1,1,1-trifluoro-3-[(3-methoxypropyl)amino]-2-propanol .
Fluorinated Alcohols in Analytical Chemistry
Fluoroalcohols like this one find applications in analytical chemistry. They enhance the separation and detection of analytes in chromatography and mass spectrometry. Researchers use them as modifiers in mobile phases or derivatization agents for specific functional groups .
Fluorinated Reagents in Organic Transformations
1,1,1-Trifluoro-3-[(3-methoxypropyl)amino]-2-propanol participates in various transformations:
properties
IUPAC Name |
1,1,1-trifluoro-3-(3-methoxypropylamino)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F3NO2/c1-13-4-2-3-11-5-6(12)7(8,9)10/h6,11-12H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTGOLFGJZQUDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCC(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501333225 |
Source
|
Record name | 1,1,1-trifluoro-3-(3-methoxypropylamino)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501333225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24819379 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1,1,1-Trifluoro-3-[(3-methoxypropyl)amino]-2-propanol | |
CAS RN |
477858-39-2 |
Source
|
Record name | 1,1,1-trifluoro-3-(3-methoxypropylamino)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501333225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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